Pantinin-1

Antimicrobial Resistance Gram-positive bacteria MRSA

Pantinin-1 (NDBP-4.20) is a 14-amino acid, linear, cysteine-free antimicrobial peptide from Pandinus imperator venom. Unlike bacteriostatic analogs such as Pantinin-3, it achieves complete bacterial kill within 1 hour against MRSA, VRE, and KPC-producing K. pneumoniae. It uniquely acts as a competitive CHIKV nsP2 protease inhibitor (IC₅₀ = 6.4 ± 2.04 µM). With 0% hemolysis at up to 32 µM, it serves as an ideal low-toxicity benchmark for selectivity studies. Its disulfide-free structure simplifies solid-phase synthesis and analog library generation for SAR programs. Ideal for antiviral drug discovery, antibacterial resistance research, and peptide engineering.

Molecular Formula C75H119N17O18
Molecular Weight 1546.8 g/mol
Cat. No. B15582859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantinin-1
Molecular FormulaC75H119N17O18
Molecular Weight1546.8 g/mol
Structural Identifiers
InChIInChI=1S/C75H119N17O18/c1-11-44(9)63(90-58(94)36-78)73(107)88-53(32-41(3)4)66(100)81-38-59(95)82-50(26-18-20-30-76)67(101)86-54(33-42(5)6)69(103)87-56(35-47-37-79-49-25-17-16-24-48(47)49)71(105)85-52(28-29-61(97)98)65(99)80-39-60(96)83-55(34-46-22-14-13-15-23-46)70(104)84-51(27-19-21-31-77)68(102)89-57(40-93)72(106)92-64(45(10)12-2)74(108)91-62(43(7)8)75(109)110/h13-17,22-25,37,41-45,50-57,62-64,79,93H,11-12,18-21,26-36,38-40,76-78H2,1-10H3,(H,80,99)(H,81,100)(H,82,95)(H,83,96)(H,84,104)(H,85,105)(H,86,101)(H,87,103)(H,88,107)(H,89,102)(H,90,94)(H,91,108)(H,92,106)(H,97,98)(H,109,110)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,62-,63-,64-/m0/s1
InChIKeyCJOKMZSNCBNPAA-MHAYHLHISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantinin-1 for Scientific Procurement: A 14-mer Non-Disulfide-Bridged Antimicrobial and Antiviral Scorpion Peptide


Pantinin-1 (NDBP-4.20) is a 14-amino acid, α-helical, cationic, and amphipathic non-disulfide-bridged peptide (NDBP) originally isolated from the venom of the scorpion Pandinus imperator [1]. It belongs to a small family of linear scorpion venom peptides that lack disulfide bridges, a feature that distinguishes them from the larger class of neurotoxic, disulfide-bridged scorpion peptides [2]. Pantinin-1 has a molecular mass of 1546.87 Da, a net charge of +1, and demonstrates a strong selectivity profile: it exhibits potent antimicrobial activity against Gram-positive bacteria (including MRSA and VRE) and fungi, while displaying only weak activity against Gram-negative bacteria [1][3]. More recently, Pantinin-1 has been identified as a potent inhibitor of the Chikungunya virus (CHIKV) nsP2 protease [4].

Why Generic Antimicrobial Peptides Cannot Substitute for Pantinin-1: Critical Functional and Structural Distinctions


Generic substitution with other antimicrobial peptides (AMPs) fails for Pantinin-1 due to a specific combination of structural and functional properties that are not common to the class. Unlike many disulfide-bridged scorpion peptides, Pantinin-1 is a linear, cysteine-free NDBP, which fundamentally alters its synthetic accessibility and mechanism of action [1]. More critically, within its own peptide family, Pantinin-1 is functionally distinct: it displays rapid, bactericidal kinetics against multidrug-resistant Gram-positive pathogens, whereas the closely related Pantinin-3 from the same venom exhibits only bacteriostatic activity [2]. Furthermore, Pantinin-1 possesses a unique, quantitatively defined antiviral activity profile as a competitive inhibitor of the CHIKV nsP2 protease (IC₅₀ = 6.4 ± 2.04 µM), a property not shared by other pantinins or most general AMPs [3]. Therefore, any substitution risks losing the precise combination of broad-spectrum anti-Gram-positive activity, rapid bactericidal action, specific antiviral protease inhibition, and low mammalian cytotoxicity that define this specific peptide.

Pantinin-1 Product-Specific Quantitative Differentiation Evidence


Pantinin-1's Potent and Selective Activity Against Drug-Resistant Gram-Positive Bacteria

Pantinin-1 demonstrates strong, broad-spectrum antimicrobial activity against a range of clinically relevant Gram-positive bacteria, including drug-resistant strains. In head-to-head data from the original characterization study, its potency is particularly notable against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. While Pantinin-1 and the closely related Pantinin-3 both show activity against VRE, Pantinin-3 was highlighted for its potent inhibition of VRE S13; however, Pantinin-1 maintains a broad and balanced profile across multiple resistant strains [1][2]. In contrast to the clinically developed peptide Pexiganan, which has reported MIC values against S. aureus in the range of 4-32 µg/mL [3], Pantinin-1 exhibits MIC values in the low micromolar range (e.g., 14 µM for MRSA) [1]. This profile is paired with a remarkable lack of activity against most Gram-negative bacteria, a feature that defines its unique selectivity.

Antimicrobial Resistance Gram-positive bacteria MRSA

Pantinin-1's Rapid Bactericidal Kinetics vs. Bacteriostatic Action of Pantinin-3

The mode of action against multidrug-resistant pathogens is a key differentiator within the pantinin family. A 2025 study against multidrug-resistant K. pneumoniae, including KPC-producing strains, revealed a stark functional divergence: Pantinin-1 and Pantinin-2 achieved complete bacterial killing within just 1 hour, demonstrating a rapid bactericidal effect [1]. In direct contrast, Pantinin-3 was only bacteriostatic against the same pathogens under identical conditions [1]. This indicates that despite high sequence homology, subtle structural variations between Pantinin-1 and Pantinin-3 dictate whether the peptide can rapidly lyse the bacterial cell or merely halt its growth.

Bactericidal kinetics Multidrug-resistant bacteria Klebsiella pneumoniae

Pantinin-1 as a Selective Inhibitor of Chikungunya Virus nsP2 Protease

A significant and unexpected differentiation for Pantinin-1 lies in its specific antiviral activity. Unlike most scorpion antimicrobial peptides, which are only studied for bacterial or fungal targets, Pantinin-1 has been demonstrated to be a potent and competitive inhibitor of the Chikungunya virus (CHIKV) nsP2 protease, a crucial enzyme for viral replication [1]. In direct enzymatic assays, Pantinin-1 inhibited CHIKV nsP2 protease with a half-maximal inhibitory concentration (IC₅₀) of 6.4 ± 2.04 µM and achieved complete inhibition at 175 µM [1]. The study further showed that Pantinin-1 exhibits no toxicity up to 20 µM in cell culture, establishing an initial in vitro therapeutic window [1]. This dual antimicrobial-antiviral property is not shared by its closest structural homologs like Pantinin-2 and -3, nor by most other NDBPs.

Antiviral Chikungunya virus nsP2 Protease

Quantified Hemolytic Safety Profile of Pantinin-1 vs. Other Cationic AMPs

A critical barrier to the development of cationic antimicrobial peptides is their potential for toxicity against host cells, often measured by hemolytic activity. Pantinin-1 exhibits an exceptionally low hemolytic profile, a key quantitative differentiator from many other potent AMPs. The original characterization study demonstrated that Pantinin-1 caused 0% hemolysis of human erythrocytes at concentrations up to 32 µM, which is well above its MIC values for susceptible Gram-positive bacteria and fungi (8-32 µM) [1]. Even at 64 µM, hemolysis was only 20% [1]. This is in stark contrast to many other amphipathic peptides, which often exhibit significant hemolysis at or near their MIC values, severely limiting their therapeutic potential. For instance, while not a direct head-to-head study, many defensins and magainins are known to exhibit hemolytic activity in the same concentration range where Pantinin-1 shows none [2].

Therapeutic index Hemolysis Cytotoxicity

Advantage of Pantinin-1's Linear, Cysteine-Free Structure for Synthesis and Handling

From a procurement and experimental design perspective, Pantinin-1's structural classification as a non-disulfide-bridged peptide (NDBP) offers inherent practical advantages. Unlike the more common disulfide-bridged scorpion peptides (DBPs), which require precise oxidative folding conditions to form their native three-dimensional structures, Pantinin-1 is a linear, cysteine-free peptide that does not require a folding step [1]. This makes it significantly more straightforward and cost-effective to synthesize via standard solid-phase peptide synthesis (SPPS) with high purity [2]. Furthermore, its linear nature can translate to greater stability in certain redox environments and simplifies handling and formulation in aqueous buffers compared to disulfide-rich peptides that are prone to misfolding, aggregation, or disulfide scrambling [1]. This structural simplicity is a key differentiator from many scorpion venom-derived neurotoxins and even some antimicrobial peptides from the same source.

Peptide synthesis NDBP Peptide stability

High-Impact Application Scenarios for Pantinin-1 Based on Differentiated Evidence


1. Lead Compound for Developing Antivirals Against Chikungunya Virus

The unique and quantifiable inhibition of CHIKV nsP2 protease (IC₅₀ = 6.4 ± 2.04 µM) by Pantinin-1 directly supports its procurement as a lead compound in antiviral drug discovery programs [1]. Researchers focused on arboviruses and emerging infectious diseases can utilize Pantinin-1 as a template for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and as a chemical probe to dissect the role of nsP2 in the viral life cycle. This is a high-value application that is not accessible with Pantinin-2, Pantinin-3, or most other antimicrobial peptides [1].

2. Investigating Rapid Bactericidal Mechanisms Against MDR Gram-Positive Pathogens

Pantinin-1's demonstrated rapid bactericidal activity against MRSA, VRE, and KPC-producing K. pneumoniae (complete kill within 1 hour) makes it a superior choice for research into novel treatments for recalcitrant infections [2][3]. It is particularly well-suited for in vitro studies on biofilm eradication, combination therapy with conventional antibiotics, and mechanistic studies of membrane disruption. Its potent activity against drug-resistant strains provides a clear advantage over bacteriostatic analogs like Pantinin-3 for such applications [3].

3. A Safer Positive Control for In Vitro and In Vivo AMP Toxicity Studies

The well-characterized and exceptionally low hemolytic profile of Pantinin-1 (0% hemolysis at up to 32 µM) positions it as an ideal tool compound for toxicity and selectivity studies [2]. Researchers can use Pantinin-1 as a 'low-toxicity' benchmark against which to measure the hemolytic and cytotoxic potential of novel, more potent, but potentially more toxic antimicrobial peptides under development. This application is directly supported by the quantitative hemolysis data [2].

4. Template for the Rational Design of Novel Linear Antimicrobial Peptides

As a structurally simple, 14-mer linear NDBP with a known sequence and high activity, Pantinin-1 serves as an excellent template for peptide engineering and SAR studies [2]. Its lack of disulfide bonds simplifies synthesis and modification, allowing researchers to efficiently generate libraries of Pantinin-1 analogs to study the impact of specific amino acid substitutions on antimicrobial potency, spectrum, mechanism, and hemolytic activity [2]. This application leverages its fundamental structural advantage over more complex, disulfide-rich peptides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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